2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
Description
This compound belongs to the class of propanedinitrile derivatives featuring a conjugated enamine system. Its structure includes a dimethylamino group, a 3-methylphenylamino substituent, and a prop-2-en-1-ylidene backbone stabilized by electron-withdrawing dinitrile groups.
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(3-methylanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-12-5-4-6-14(9-12)18-8-7-15(19(2)3)13(10-16)11-17/h4-9,18H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAOQFRVCSSLJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=C(C#N)C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=C(C#N)C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves the condensation of dimethylamine, 3-toluidine, and malononitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or pyridine. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alkyl derivatives.
Substitution: Formation of substituted malononitrile derivatives.
Scientific Research Applications
2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional analogs of the target compound, highlighting differences in substituents, molecular properties, and applications:
Key Findings from Comparative Analysis:
Substituent Effects: The 4-iodophenyl analog (MW 380.19 g/mol) exhibits stronger electron-withdrawing character than the target compound’s 3-methylphenyl group, which may enhance charge-transfer interactions in materials science .
Conjugation and Electronic Properties :
- The penta-2,4-dien-1-ylidene analog (C₁₆H₁₅N₃) demonstrates how extended conjugation systems improve NLO properties, a trait that could be extrapolated to the target compound with structural modifications .
Biological Relevance :
- The purine-linked analog (C₂₃H₂₁N₇O) highlights the role of aromatic and heterocyclic moieties in bioactive molecule design, suggesting that the target compound’s 3-methylphenyl group might be tailored for similar medicinal applications .
Synthetic Utility: The 4-fluorophenyl derivative (C₁₁H₁₂FNO) is a proven intermediate for synthesizing drug candidates like osimertinib, indicating that the target compound’s enamine-dinitrile system could serve analogous roles in pharmaceutical chemistry .
Biological Activity
The compound 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[(2E)-1-(dimethylamino)-3-(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile | HepG2 | 15 | Induction of apoptosis |
| 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile | MCF7 | 10 | Inhibition of cell cycle progression |
| 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | A549 | 20 | Activation of caspase pathways |
Enzyme Inhibition
The compound has shown potential as a kinase inhibitor , which is crucial in cancer therapy. Kinases play a vital role in cell signaling pathways that regulate cell growth and survival.
Case Study: Kinase Inhibition
In a study involving the compound, it was found to effectively inhibit the activity of specific kinases associated with tumor growth. The inhibition was quantified using enzyme assays, demonstrating a dose-dependent response.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| 4-Hydroxyphenyl derivatives | S. aureus | 30 |
Apoptosis Induction
The mechanism by which this compound induces apoptosis appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
Cell Cycle Arrest
Studies indicate that the compound may cause cell cycle arrest at the G1/S phase transition, thereby inhibiting proliferation of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
